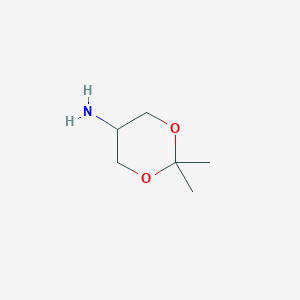








|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:11])[O:7][CH2:6][CH:5]([N+:8]([O-])=O)[CH2:4][O:3]1.C([O-])=O.[NH4+]>CO.[Pd]>[CH3:1][C:2]1([CH3:11])[O:7][CH2:6][CH:5]([NH2:8])[CH2:4][O:3]1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
985 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)[O-].[NH4+]
|
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OCC(CO1)[N+](=O)[O-])C
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
220 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for three hours
|
|
Duration
|
3 h
|
|
Type
|
FILTRATION
|
|
Details
|
The reaction solution was then filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated in vacuo
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(OCC(CO1)N)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 286 mg | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 70.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |